molecular formula C21H23NO5 B14423105 2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- CAS No. 83823-31-8

2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy-

Cat. No.: B14423105
CAS No.: 83823-31-8
M. Wt: 369.4 g/mol
InChI Key: RNYDUTJFQRNXFF-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylacetic acid with 8-methoxy-2H-1-benzopyran-3-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzopyran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes involved in disease progression, such as aldehyde dehydrogenase (ALDH) and mitogen-activated protein kinases (MAPKs). The compound’s ability to form hydrogen bonds and hydrophobic interactions with these targets contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring benzopyran derivative with anticoagulant and anti-inflammatory properties.

    Chromene: Another benzopyran derivative known for its antioxidant and anticancer activities.

    Flavonoids: A class of polyphenolic compounds with a benzopyran core, widely studied for their health benefits.

Uniqueness

2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- stands out due to its specific functional groups, which confer unique chemical and biological properties. Its combination of methoxy and carboxamide groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

83823-31-8

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2H-chromene-3-carboxamide

InChI

InChI=1S/C21H23NO5/c1-24-17-8-7-14(11-19(17)26-3)9-10-22-21(23)16-12-15-5-4-6-18(25-2)20(15)27-13-16/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,23)

InChI Key

RNYDUTJFQRNXFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2)OC

Origin of Product

United States

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